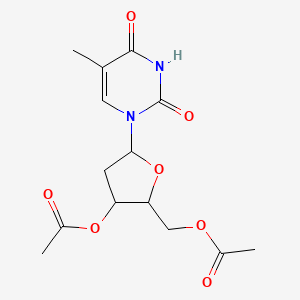

Thymidine, 3',5'-diacetate

Description

Historical Context of Nucleoside Protecting Group Chemistry and its Evolution

The journey of nucleoside protecting group chemistry is intrinsically linked to the ambition of synthesizing oligonucleotides, the short chains of nucleic acids that are fundamental tools in molecular biology. In the mid-20th century, the chemical synthesis of a dinucleotide was first reported by Michelson and Todd in 1955, a landmark achievement that underscored the challenges of controlling the reactivity of the multiple functional groups on a nucleoside. biosearchtech.com

The pioneering work of Har Gobind Khorana in the late 1950s and 1960s was instrumental in establishing the foundational principles of protecting group strategy in this field. biosearchtech.comtrilinkbiotech.com Khorana introduced the phosphodiester method and, crucially, developed a scheme of protecting groups to selectively block reactive sites, thereby directing the chemical reactions to the desired positions. biosearchtech.comtrilinkbiotech.com This included the use of the dimethoxytrityl (DMT) group for the 5'-hydroxyl position, which is still widely used today, and acyl groups like benzoyl and acetyl for the exocyclic amines of the nucleobases. biosearchtech.comtrilinkbiotech.com The core challenge was to find protecting groups that were stable during the synthesis steps but could be removed almost quantitatively without damaging the growing oligonucleotide chain. trilinkbiotech.com

The evolution of this field saw a shift from the initial phosphodiester method to the more efficient phosphotriester method in the late 1960s, which protected the phosphate (B84403) group itself to prevent unwanted branching. trilinkbiotech.com A major leap forward came in the early 1980s with the introduction of phosphoramidite (B1245037) chemistry by Marvin Caruthers, a former student of both Khorana and Letsinger. biosearchtech.comwikipedia.org This method, which uses highly reactive and stable phosphoramidite monomers, became the gold standard for automated solid-phase oligonucleotide synthesis. wikipedia.orgbiosynth.com Throughout this evolution, the strategic use of protecting groups, including acetate (B1210297) esters, has remained a central concept. umich.edu

| Evolution of Key Protecting Groups in Oligonucleotide Synthesis | ||

|---|---|---|

| Protecting Group Type | Example | Primary Function |

| 5'-Hydroxyl Protection | Dimethoxytrityl (DMT) | Protects the 5'-OH group, removed by mild acid to allow for chain elongation in the 3' to 5' direction. trilinkbiotech.com |

| Nucleobase Exocyclic Amine Protection | Benzoyl, Isobutyryl, Acetyl | Protects the reactive amino groups on adenine, cytosine, and guanine (B1146940) from side reactions. biosearchtech.comtrilinkbiotech.com |

| Phosphate Protection | β-cyanoethyl | Protects the phosphite (B83602) triester intermediate from undesired reactions during synthesis; removed at the end. trilinkbiotech.comwikipedia.org |

| 3'-Hydroxyl Protection (in solution phase) / Linker to Solid Support | Acetyl, Succinyl | Protects the 3'-OH in early solution-phase synthesis or links the first nucleoside to the solid support. wikipedia.orgacs.org |

Significance of Thymidine (B127349), 3',5'-Diacetate as a Model Compound and Synthetic Intermediate

Thymidine, 3',5'-diacetate serves as a crucial molecule in the field of nucleic acid chemistry, primarily functioning as a protected building block and a versatile synthetic intermediate. ontosight.ai The acetylation of the 3' and 5' hydroxyl groups effectively masks their nucleophilicity, preventing them from participating in unwanted side reactions during the chemical modification of other parts of the nucleoside, such as the thymine (B56734) base. ontosight.ai

Its role as a synthetic intermediate is well-documented. For instance, it is used as a precursor in the synthesis of radiolabelled thymidine derivatives. The stability conferred by the diacetate protection allows for reactions like radical bromination of the methyl group on the thymine base, which can then be used for introducing isotopic labels. Furthermore, the acetyl groups can be readily removed under basic conditions, a process known as deacetylation, to yield the parent nucleoside or other derivatives. This controlled deprotection is a key feature of its utility.

As a model compound, this compound is valuable for studying the principles of nucleoside chemistry. Its synthesis and reactions provide a clear example of the application of protecting group strategies. ontosight.ai Researchers utilize it and similar compounds to optimize reaction conditions for oligonucleotide synthesis and to develop new methodologies for creating modified nucleosides. ontosight.ai Its well-defined structure and predictable reactivity make it an excellent substrate for investigating the mechanisms of various chemical transformations on the nucleoside scaffold.

Overview of Esterified Nucleosides in Contemporary Chemical Biology Research

Esterified nucleosides, including but not limited to acetate esters, are of significant interest in modern chemical biology and medicinal chemistry. biosynth.comresearchgate.net The esterification of nucleosides can dramatically alter their physicochemical properties, such as solubility and cell permeability, which is a key strategy in the design of prodrugs. biosynth.com A prodrug is an inactive compound that is converted into an active drug within the body. By masking the polar hydroxyl groups with esters, the resulting nucleoside analogue can more easily traverse cellular membranes.

In the realm of chemical biology, esterified nucleosides are employed as tools to probe biological processes. biosynth.comfrontiersin.org They can be incorporated into molecular probes for the detection and analysis of specific DNA or RNA sequences. ontosight.ai The modification of nucleosides with various functional groups, facilitated by ester protection, allows for the synthesis of analogues that can be used to study the interactions between nucleic acids and proteins, such as DNA polymerases and repair enzymes. frontiersin.orgumich.edu

Furthermore, the field of synthetic biology has benefited from the use of modified nucleosides. frontiersin.org The creation of an expanded genetic alphabet, where unnatural base pairs are incorporated into DNA, often relies on the synthesis of modified nucleosides where protecting groups like esters play a transient but critical role. frontiersin.org These efforts aim to create organisms with novel functions, such as the ability to produce proteins containing unnatural amino acids. frontiersin.org Esterified nucleosides are also foundational to the synthesis of many antiviral and anticancer nucleoside analogues, where modifications to the sugar or base are required to impart therapeutic activity. chemrxiv.orgbeilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

[3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O7/c1-7-5-16(14(20)15-13(7)19)12-4-10(22-9(3)18)11(23-12)6-21-8(2)17/h5,10-12H,4,6H2,1-3H3,(H,15,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVBNBFNSBMXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990040 | |

| Record name | 1-(3,5-Di-O-acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6979-97-1 | |

| Record name | Thymidine,5'-diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thymidine,5'-diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-Di-O-acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine 3',5'-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Thymidine, 3 ,5 Diacetate

Regioselective Esterification Strategies for Nucleosides

The selective acylation of the 3' and 5' hydroxyl groups of thymidine (B127349) is a fundamental challenge in its derivatization. Both chemical and enzymatic methods have been developed to achieve high regioselectivity.

Chemical Synthesis Approaches: Mechanisms and Optimization

The chemical synthesis of thymidine, 3',5'-diacetate typically involves the protection of the hydroxyl groups of thymidine with acetyl groups. This is often achieved by reacting thymidine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, frequently in the presence of a base like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) to catalyze the reaction and neutralize the acidic byproduct. rsc.orgnih.gov The primary 5'-hydroxyl group is generally more reactive than the secondary 3'-hydroxyl group due to less steric hindrance, which can allow for some degree of regioselectivity.

Optimization of these reactions often involves controlling the stoichiometry of the reagents, reaction temperature, and time to favor the formation of the di-acetylated product over mono-acetylated or unreacted starting material. nih.gov For instance, using an excess of the acetylating agent and a suitable catalyst can drive the reaction to completion, yielding the desired 3',5'-diacetate.

Several named esterification reactions can be applied to nucleoside chemistry, each with its own mechanism and advantages:

Steglich Esterification: This method utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid (acetic acid). nih.gov A catalytic amount of DMAP is crucial for the reaction to proceed efficiently by forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the hydroxyl groups of thymidine. nih.gov

Yamaguchi Esterification: This procedure employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride with the carboxylic acid. frontiersin.org This mixed anhydride is highly reactive and allows for esterification under mild conditions, which can be beneficial for sensitive substrates like nucleosides. frontiersin.org

The choice of method and reaction conditions is critical for maximizing the yield and purity of this compound.

Table 1: Comparison of Chemical Esterification Methods for Nucleosides

| Method | Activating Agent | Catalyst/Base | Key Intermediate |

| Standard Acetylation | Acetic anhydride / Acetyl chloride | Pyridine / DMAP | - |

| Steglich Esterification | DCC / DIC | DMAP | N-acylpyridinium |

| Yamaguchi Esterification | 2,4,6-trichlorobenzoyl chloride | DMAP / Triethylamine | Mixed anhydride |

Enzymatic Synthesis and Biocatalytic Routes: Principles and Selectivity

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing exceptional regioselectivity under mild reaction conditions. Lipases are the most commonly employed enzymes for the acylation of nucleosides. scispace.commdpi.com

Candida antarctica lipase (B570770) B (CAL-B) has been extensively studied for the regioselective acylation of thymidine. scispace.comnih.govnih.govresearchgate.netscispace.com CAL-B typically favors the acylation of the primary 5'-hydroxyl group with high selectivity. scispace.comnih.gov This selectivity is attributed to the enzyme's active site architecture. Molecular modeling studies suggest that the thymine (B56734) base of thymidine binds favorably in a hydrophobic pocket of CAL-B when the 5'-hydroxyl group is positioned for acylation. scispace.comnih.gov This orientation allows for the formation of stronger key hydrogen bonds compared to the orientation required for 3'-acylation. nih.gov

The reaction mechanism involves the formation of an acyl-enzyme intermediate, which then transfers the acyl group to the nucleoside. The choice of acyl donor and solvent can influence the reaction rate and selectivity. mdpi.com Vinyl acetate (B1210297) is a common acyl donor as the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.

The selectivity of enzymatic acylation can be remarkable. For instance, CAL-B can favor acylation at the 5'-position over the 3'-position by up to 80-fold. scispace.comnih.gov This high degree of selectivity minimizes the need for protecting group strategies and simplifies purification.

Table 2: Regioselectivity of Lipase-Catalyzed Acylation of Thymidine

| Enzyme | Acyl Donor | Preferred Position | Selectivity (5' vs 3') |

| Candida antarctica lipase B (CAL-B) | Vinyl acetate | 5'-OH | High (up to 80-fold) scispace.comnih.gov |

| Pseudomonas cepacia lipase (PSL-C) | Vinyl crotonate | 3'-OH | High mdpi.com |

Green Chemistry Principles in Nucleoside Derivatization and Synthesis

The application of green chemistry principles to the synthesis of nucleoside derivatives like this compound is crucial for developing more sustainable and environmentally friendly processes. huarenscience.comthieme-connect.com

Atom Economy and Waste Minimization in Preparation

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. langholmandcanonbieschools.dumgal.sch.uk In the synthesis of this compound, traditional methods involving protecting groups can have low atom economy due to the mass of the protecting groups that are ultimately removed. rsc.orgchemrxiv.org

Strategies to improve atom economy and minimize waste include:

Catalytic Reactions: Using catalysts instead of stoichiometric reagents reduces waste. langholmandcanonbieschools.dumgal.sch.uk For example, catalytic DMAP in esterification is more atom-economical than using a full equivalent of a base.

Enzymatic Synthesis: Biocatalytic routes often proceed with high selectivity, reducing the need for protection and deprotection steps, which significantly improves atom economy and reduces waste streams. rsc.org

Solvent Recycling: The recovery and reuse of solvents can drastically reduce the environmental impact of a synthesis. rsc.orgnih.gov

Calculating the E-factor (environmental factor), which is the mass of waste produced per unit of product, is a useful metric for assessing the greenness of a synthetic route. rsc.org Routes with lower E-factors are considered more environmentally friendly.

Safer Solvents and Renewable Feedstocks in Nucleoside Synthesis

The choice of solvent is a key consideration in green chemistry. Many traditional organic solvents are volatile, toxic, and flammable. Research has focused on finding safer alternatives for nucleoside synthesis. thieme-connect.comthieme-connect.comresearchgate.net

Ionic Liquids (ILs): These are salts with low melting points that have negligible vapor pressure, making them non-volatile. nih.govrsc.orgfrontiersin.orgscispace.com They can be excellent solvents for polar molecules like nucleosides and can sometimes also act as catalysts. nih.govrsc.org The solubility of thymidine has been shown to be good in certain ionic liquids, depending on the anion. nih.gov

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs and bagasse, 2-MeTHF is a promising green solvent. researchgate.netchempoint.com It has a higher boiling point and is more stable in acidic and basic conditions compared to THF, and it is not miscible with water, which can simplify work-up procedures. mdpi.comchempoint.com

Water: When possible, using water as a solvent is ideal from a green chemistry perspective. While the solubility of many organic compounds is limited, enzymatic reactions are often performed in aqueous media. thieme-connect.com

The use of renewable feedstocks is another cornerstone of green chemistry. researchgate.net Thymidine itself can be produced through fermentation processes using metabolically engineered microorganisms, providing a renewable source for its derivatives. nih.gov

Solid-Phase Synthesis Applications and Adaptations

Solid-phase synthesis is a powerful technique for the automated and efficient preparation of oligonucleotides and other polymers. This methodology can be adapted for the synthesis of nucleoside derivatives like this compound, particularly when further modifications are intended. nih.govnih.gov

In this approach, the nucleoside is covalently attached to an insoluble solid support, such as controlled-pore glass (CPG) or polystyrene resin. umich.eduresearchgate.net The synthesis then proceeds by adding reagents in solution, with excess reagents and byproducts being washed away after each step.

A key component in solid-phase synthesis is the linker , which connects the initial nucleoside to the solid support. The choice of linker is crucial as it must be stable throughout the synthesis but cleavable under specific conditions to release the final product.

Common Linkers for Nucleoside Attachment:

| Linker Type | Cleavage Conditions |

| Succinyl Linker | Ammoniacal or basic conditions umich.eduacs.org |

| Hydroquinone-O,O'-diacetic acid (Q-Linker) | Milder and faster basic conditions than succinyl umich.eduacs.org |

| Silyl Linker | Fluoride-based reagents wipo.int |

For the synthesis of this compound on a solid support, thymidine would first be attached to the resin, typically through the 3'-hydroxyl group, leaving the 5'-hydroxyl free for reaction. However, for the specific synthesis of the 3',5'-diacetate, a different strategy might be employed where the diacetate is prepared in solution and then attached to the support if it is an intermediate for further chain extension. More commonly, the solid-phase approach is used for building oligonucleotides, where the 3',5'-diacetate itself would not be the final product but rather a protected monomeric unit would be used. The principles of attaching thymidine and performing reactions on the solid support are directly applicable.

The attachment of the nucleoside to the linker can be achieved using coupling reagents such as uronium or phosphonium (B103445) salts, which are often faster and more efficient than traditional carbodiimide methods. acs.org

Isotopic Labeling Methodologies for Research Applications

The introduction of isotopic labels into this compound and its precursors is a critical technique for creating tracers used in a variety of research applications. These labeled compounds enable the tracking and quantification of metabolic pathways, cellular processes, and the effects of radiation. Methodologies exist for incorporating both radioactive isotopes, such as tritium (B154650) (³H), and stable heavy isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

The method of labeling via chemical synthesis, although often more complex than isotopic exchange, allows for precise control over the location of the isotope within the molecule. This specificity is crucial for many experimental designs. A key precursor in these synthetic routes is often a protected form of thymidine, such as this compound, which allows for selective modification at other positions of the molecule.

A notable application involves the synthesis of tritium-labeled Methyl-T-Thymidine, where this compound serves as a starting material for a key intermediate. The process begins with the bromination of this compound to produce Br-Methyl-thymidine-3',5'-diacetate. researchgate.net This intermediate, however, is noted to be unstable, necessitating rapid purification by thin-layer chromatography (TLC). The subsequent step involves a hydro-dehydrobromination reaction using tritium gas (T₂) in the presence of a palladium on carbon (Pd/C) catalyst, followed by hydrolysis of the acetate ester groups to yield the final product, Methyl-T-Thymidine. researchgate.net

This synthetic approach has been shown to produce a higher specific activity product compared to other methods, an effect attributed to the protection of labile positions by the acetate groups and the potential presence of a dibrominated derivative in the precursor mix. The resulting tritiated thymidine is utilized for in vitro studies to evaluate the effects of radiation in cell cultures.

The parameters for the tritium labeling of the brominated thymidine precursor are detailed in the table below.

| Parameter | Condition |

| Precursor | Br-Methyl-thymidine-3',5'-diacetate |

| Labeling Agent | ³H:T₂ gas mixture |

| Solvent | DMSO & Sodium methoxide (B1231860) solution |

| Catalyst | 10% Pd/C |

| Catalyst/Precursor Ratio | 15 |

| Reaction Time | 1.5 hours |

| Data sourced from a 2022 study on tritium labeling synthesis. |

Beyond radioactive labeling, stable isotopes are widely incorporated into thymidine analogues for research. medchemexpress.commedchemexpress.com Deuterium (²H), in particular, has gained attention for its potential to alter the pharmacokinetic and metabolic profiles of molecules, making it a valuable tool in drug development research. medchemexpress.com While direct synthesis of deuterated this compound is not prominently detailed, related structures like 3',5'-Di-p-toluate Thymidine-13C,15N2 and 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 are available as isotope-labeled compounds. medchemexpress.commedchemexpress.com These compounds serve as tracers for quantitation in various stages of drug development. medchemexpress.commedchemexpress.com The synthesis of building blocks like 6-¹³C-thymidine is also a focus, as these are essential for producing ¹³C-modified DNA for structural dynamics studies using NMR spectroscopy. nih.gov

Chemical Reactivity and Derivatization Research

Investigation of Selective De-esterification Reactions in Research Environments

The selective removal of the acetate (B1210297) groups from Thymidine (B127349), 3',5'-diacetate is a key area of research, as it allows for the controlled manipulation of the thymidine molecule for further derivatization or incorporation into larger structures.

The selective deprotection of one acetate group in the presence of the other is a significant challenge in the synthetic chemistry of nucleosides. The 5'-hydroxyl group is a primary alcohol, while the 3'-hydroxyl is a secondary alcohol, leading to differences in their reactivity. umich.edu This inherent difference can be exploited to achieve chemo-selective deprotection.

Various chemical methods have been developed for the selective de-esterification of acylated nucleosides. nih.gov These methods often rely on carefully controlled reaction conditions, such as the choice of reagent, solvent, and temperature, to favor the cleavage of one ester over the other. For instance, mild basic hydrolysis can sometimes lead to the preferential removal of the 5'-acetyl group due to its greater steric accessibility. However, achieving high selectivity can be difficult, and mixtures of the 3'-monoacetate, 5'-monoacetate, and fully deprotected thymidine are often obtained. acs.org

Recent advancements have focused on developing more refined and selective deprotection protocols. These include the use of specific Lewis acids or organometallic reagents that can coordinate to one of the hydroxyl groups and facilitate the removal of the adjacent acetyl group. nih.gov The kinetics of these reactions are closely studied to optimize conditions for maximizing the yield of the desired mono-protected intermediate.

| Reagent/Condition | Selectivity | Typical Products | Reference |

|---|---|---|---|

| Mild Alkaline Hydrolysis (e.g., NH3/MeOH) | Often favors 5'-deacetylation but can be non-selective | Mixture of 3'-O-acetylthymidine, 5'-O-acetylthymidine, and thymidine | acs.org |

| Me3SI/KMnO4 | Chemoselective for O-acetyl groups in the presence of other esters | Deprotected hydroxyl groups | nih.gov |

| t-BuNH2/LiBr/Alcohol/H2O | Effective for ester hydrolysis under relatively mild conditions | Corresponding carboxylic acid and alcohol |

Enzymes, particularly lipases and esterases, have emerged as powerful tools for the regioselective deacetylation of nucleoside acetates due to their high specificity under mild reaction conditions. tandfonline.comresearchgate.nettandfonline.com In cell-free systems, these biocatalysts can selectively hydrolyze one of the acetyl groups of Thymidine, 3',5'-diacetate, offering a green and efficient alternative to chemical methods. researchgate.net

Research has shown that the choice of enzyme and reaction medium can significantly influence the outcome of the deacetylation. For example, lipases from different microbial sources, such as Candida antarctica lipase (B570770) B (CALB) and lipases from Aspergillus niger or Burkholderia cepacia, exhibit different regioselectivities. tandfonline.comresearchgate.netresearchgate.net Some enzymes preferentially hydrolyze the 5'-acetyl group, yielding 3'-O-acetylthymidine, while others may favor the 3'-position. umich.edu This selectivity is attributed to the specific interactions between the substrate and the active site of the enzyme.

The specificity of these enzymatic reactions has been extensively studied to understand the factors governing the regioselectivity. researchgate.net These studies often involve comparing the deacetylation rates of different acylated nucleosides and analyzing the product distribution. The high degree of selectivity achieved with enzymatic methods makes them highly valuable for the preparation of specific mono-protected thymidine derivatives that are difficult to obtain through conventional chemical synthesis. tandfonline.com

| Enzyme | Typical Substrate | Observed Regioselectivity | Reference |

|---|---|---|---|

| Porcine Pancreas Lipase | 3',5'-di-O-acetylthymidine | Selective deprotection of the 5'-O-acyl group | umich.edu |

| Candida antarctica Lipase B (CALB) | Peracetylated nucleosides | Often selective for the primary hydroxyl group | researchgate.netresearchgate.net |

| Aspergillus niger Lipase | Peracetylated cytidine | Specific deacetylation to yield N-acetylcytidine | tandfonline.com |

| Burkholderia cepacia Esterase | Peracetylated cytidine | Specific deacetylation to yield 2',3'-O,N'-triacetylcytidine | tandfonline.com |

Synthesis and Characterization of Novel this compound Analogues and Derivatives for Research Probes

This compound serves as a versatile starting material for the synthesis of a wide array of novel thymidine analogues and derivatives. acs.orgmdpi.com These modified nucleosides are of great interest as research probes to study biological processes such as DNA synthesis and repair, as well as for the development of new therapeutic agents. mdpi.comnih.gov

The synthesis of these analogues often involves the selective deprotection of either the 3' or 5' position of this compound, followed by the introduction of various functional groups. acs.org For example, the free hydroxyl group can be converted to an amino group, a phosphate (B84403) group, or attached to a fluorescent label or a solid support. nih.govnih.gov The synthesis of 3',5'-diamino-3',5'-dideoxythymidine, for instance, starts from thymidine and involves multiple steps of protection, activation, and substitution. nih.gov

The characterization of these novel derivatives is crucial to confirm their structure and purity. A combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy, is employed for this purpose. researchgate.netnih.govukm.my X-ray crystallography can also be used to determine the three-dimensional structure of crystalline derivatives. nih.gov These well-characterized analogues can then be used as probes in various biochemical and cellular assays. mdpi.com For example, thymidine analogues with alkyne or azide (B81097) groups can be used in "click chemistry" reactions for the fluorescent labeling of newly synthesized DNA. mdpi.com

Reaction Kinetics and Mechanisms of Ester Hydrolysis in Model Systems

The study of the reaction kinetics and mechanisms of ester hydrolysis of this compound in model systems provides fundamental insights into its stability and reactivity. The hydrolysis of the ester linkages can be catalyzed by acids, bases, or enzymes. nih.govresearchgate.net

In acidic or basic aqueous solutions, the hydrolysis of the acetyl groups proceeds through nucleophilic acyl substitution. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. researchgate.netjournalijar.com Kinetic studies typically involve monitoring the disappearance of the starting material or the appearance of the product over time, often using techniques like spectrophotometry or chromatography. researchgate.net The data obtained can be used to determine the rate constants and the order of the reaction.

Biochemical and Molecular Research Applications Non Clinical Focus

Utilization in In Vitro Studies of Nucleoside Metabolism Pathways

Thymidine (B127349), 3',5'-diacetate is utilized in in vitro research to investigate the intricate pathways of nucleoside metabolism. Its enhanced cellular uptake compared to unmodified thymidine makes it an effective precursor for studying the enzymes and regulatory mechanisms involved in nucleoside processing. Once deacetylated by intracellular esterases, the released thymidine enters the metabolic pool and can be acted upon by enzymes such as thymidine kinase and thymidine phosphorylase. nih.gov

Researchers can use this compound to probe the kinetics and regulation of these metabolic pathways. For example, by introducing Thymidine, 3',5'-diacetate into cell cultures, scientists can trace the conversion of thymidine into its various phosphorylated forms (thymidine monophosphate, diphosphate, and triphosphate) and its eventual catabolism. These studies are crucial for understanding how cells maintain a balanced pool of nucleotides, which is essential for DNA replication and repair. The use of acetylated nucleosides allows for a more controlled delivery of the substrate into the cell, facilitating the study of these metabolic events. nih.gov

Application in Cell Culture Research as a Substrate or Precursor for Metabolic Labeling (non-human cell lines)

The ability of this compound to efficiently deliver thymidine into cells makes it a useful tool for metabolic labeling experiments in non-human cell lines. The Chinese Hamster Ovary (CHO) cell line is one such model system where the metabolism of thymidine nucleotides has been studied. nih.gov

A primary application of this compound is in the study of DNA synthesis. As a prodrug of thymidine, it serves as a precursor for radiolabeled or isotopically labeled thymidine, which is incorporated into newly synthesized DNA during the S-phase of the cell cycle. cytologicsbio.com This allows for the quantification and visualization of DNA replication and cell proliferation. baseclick.eu For instance, tritiated thymidine ([³H]thymidine) incorporation assays have traditionally been used to measure the rate of DNA synthesis. rsc.org this compound can be used to synthesize such radiolabeled precursors.

The general principle of these assays involves incubating cells with the labeled thymidine precursor. As cells replicate their DNA, the labeled nucleoside is incorporated. The amount of incorporated label is then measured, providing a direct indication of the rate of DNA synthesis. thermofisher.com While newer, non-radioactive methods using thymidine analogs like BrdU and EdU are now common, the fundamental principle of using a thymidine precursor remains a cornerstone of cell proliferation research. baseclick.eu

| Thymidine Analog | Detection Method | Key Features |

|---|---|---|

| [³H]Thymidine | Autoradiography/Scintillation Counting | Radioactive; direct measure of DNA synthesis. cytologicsbio.com |

| 5-Bromo-2'-deoxyuridine (BrdU) | Immunohistochemistry (Antibody-based) | Non-radioactive; requires DNA denaturation for detection. thermofisher.com |

| 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) | Click Chemistry (Fluorescent azide) | Non-radioactive; no DNA denaturation needed, allowing for better structural preservation. baseclick.eu |

This compound and other modified nucleosides are valuable in studying nucleoside transport mechanisms. While the diacetate form itself may not be a direct substrate for nucleoside transporters, its use as a delivery agent for thymidine allows for the investigation of how thymidine and its analogs are taken up by cells. Model systems such as Xenopus laevis oocytes are frequently used for these studies. nih.govnih.gov By expressing specific human or rodent nucleoside transporters (e.g., hCNT1, rCNT1) in these oocytes, researchers can directly measure the transport of various nucleosides and their analogs. nih.govoup.com

These studies help to characterize the substrate specificity and kinetics of different transporters. For example, electrophysiological methods can be used to measure the currents induced by the transport of nucleosides, providing direct evidence of transport and allowing for the determination of kinetic parameters like the Michaelis-Menten constant (K_m). nih.gov Such research is fundamental to understanding how cells acquire the necessary building blocks for nucleic acid synthesis.

Role in Enzyme Assay Development and Characterization (e.g., esterases, nucleotidases)

This compound's structure makes it a suitable substrate for the development and characterization of certain enzyme assays, particularly for esterases. The hydrolysis of the ester bonds in the diacetate molecule by esterases releases acetic acid and thymidine. This reaction can be monitored to determine esterase activity. A variety of hydrolases, including esterases, lipases, and proteases, have been shown to catalyze the deacetylation of acetylated nucleosides. mdpi.com The rate of hydrolysis can be quantified, providing a measure of the enzyme's catalytic efficiency. nih.gov

Similarly, while not a direct substrate for nucleotidases in its diacetylated form, it can be used in coupled enzyme assays. After deacetylation by an esterase, the resulting thymidine can be phosphorylated by thymidine kinase to thymidine monophosphate (TMP). TMP can then serve as a substrate for 5'-nucleotidases, which hydrolyze the phosphate (B84403) group. The activity of the 5'-nucleotidase can be measured by quantifying the release of inorganic phosphate. Several commercial kits are available for assaying 5'-nucleotidase activity, often using a different substrate but following a similar principle of detecting a product of the enzymatic reaction. diazyme.com

| Enzyme | Reaction Catalyzed | Relevance to Assays |

|---|---|---|

| Esterase | Hydrolysis of ester bonds in this compound to release thymidine and acetic acid. mdpi.com | Direct substrate for esterase activity assays. |

| Thymidine Kinase | Phosphorylation of thymidine to thymidine monophosphate (TMP). nih.gov | Intermediate step in coupled assays for nucleotidases. |

| 5'-Nucleotidase | Hydrolysis of TMP to thymidine and inorganic phosphate. | Target enzyme in coupled assays; its activity can be measured by phosphate release. |

| Thymidine Phosphorylase | Reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. nih.gov | An enzyme in the nucleoside salvage pathway that can be studied using thymidine generated from the diacetate. |

Development of Research Probes and Reporter Molecules

This compound serves as a key precursor in the synthesis of various research probes and reporter molecules. nih.gov Its protected hydroxyl groups allow for specific chemical modifications at other positions of the thymidine molecule. For example, it has been used as a starting material in the synthesis of fluorescent nucleoside analogs. researchgate.netresearchgate.net These fluorescent probes are invaluable for studying DNA-protein interactions, DNA structure, and as reporters in various biochemical assays.

One common strategy involves introducing a fluorescent group at the 5-position of the pyrimidine (B1678525) ring. This compound can be chemically modified to create a reactive handle at this position, to which a fluorescent dye can be attached. After synthesis, the acetate (B1210297) protecting groups are removed to yield the final fluorescent nucleoside probe. Furthermore, the diacetate form has been utilized in the synthesis of radiolabeled compounds, such as tritium-labeled thymidine, for use in various tracer studies. researchgate.net

Contributions to Understanding Nucleoside Salvage Pathways in Model Systems

This compound plays a significant role in research aimed at understanding nucleoside salvage pathways. These pathways are crucial for recycling nucleosides from the breakdown of DNA and RNA, as well as from extracellular sources, to synthesize new nucleotides. This is particularly important in cells that have limited de novo nucleotide synthesis capabilities or under conditions where the de novo pathway is inhibited. researchgate.net

By providing a readily cell-permeable source of thymidine, the diacetate compound allows researchers to study the flux through the salvage pathway in various model systems, including non-human cell lines like CHO cells. nih.gov In these studies, cells can be treated with inhibitors of the de novo pathway, making them reliant on the salvage pathway for their supply of thymidine nucleotides. The subsequent addition of this compound (or a labeled version derived from it) allows for the direct investigation of the salvage pathway's key enzymes, such as thymidine kinase 1 (TK1). spandidos-publications.com These experiments have been instrumental in elucidating the regulation of the salvage pathway and its interplay with de novo synthesis, which has implications for understanding cellular metabolism and the mechanisms of certain therapeutic agents. baseclick.eu

Advanced Analytical and Spectroscopic Research Methodologies

Chromatographic Techniques for Separation and Purity Assessment in Research Samples

Chromatographic methods are indispensable for the isolation and purity verification of Thymidine (B127349), 3',5'-diacetate from reaction mixtures and biological matrices. High-Performance Liquid Chromatography (HPLC) is the predominant technique, while Gas Chromatography (GC) and Capillary Electrophoresis (CE) also offer viable analytical routes.

The development of a robust HPLC method is fundamental for the quantitative analysis and purification of Thymidine, 3',5'-diacetate. A typical method involves a reversed-phase column and a mobile phase consisting of a buffered aqueous solution and an organic modifier.

Method development for this compound would focus on optimizing several key parameters to achieve efficient separation from related compounds, such as thymidine, thymine (B56734), and mono-acetylated intermediates. A reversed-phase C18 column is a common choice for separating nucleoside derivatives. nih.gov The mobile phase often consists of a mixture of a phosphate (B84403) buffer to control pH and an organic solvent like acetonitrile (B52724) or methanol (B129727) to modulate the retention time. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure the timely elution of all components with good resolution. science.gov

Detection is typically carried out using a UV detector, as the thymine base of the molecule absorbs UV light. The detection wavelength is usually set around the absorption maximum of the thymine chromophore, which is approximately 267 nm. nih.gov Method validation is a critical step to ensure the reliability of the analytical results and includes the assessment of linearity, accuracy, precision, and robustness. nih.govscience.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 4.5 | Buffers the mobile phase to ensure consistent ionization state of the analyte. nih.gov |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound from the column. nih.gov |

| Gradient | 5% to 95% B over 20 minutes | Ensures separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 267 nm | Wavelength at which the thymine base has strong absorbance. nih.gov |

| Injection Volume | 10 µl | A typical volume for analytical injections. amazonaws.com |

While HPLC is more common for nucleoside analysis, Gas Chromatography (GC) can be employed for the analysis of this compound, typically after derivatization to increase its volatility. dss.go.th The acetyl groups on this compound already enhance its volatility compared to thymidine, but further derivatization of any remaining polar groups might be necessary for optimal GC performance. nist.gov GC coupled with a mass spectrometer (GC-MS) can provide both retention time and mass spectral data, aiding in compound identification. nih.gov

Capillary Electrophoresis (CE) offers an alternative separation technique based on the differential migration of analytes in an electric field. nih.gov For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be necessary. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudostationary phase to enable the separation of neutral compounds. usda.gov CE methods are known for their high efficiency, short analysis times, and low sample and reagent consumption. nih.govusda.gov

Spectroscopic Approaches for Structural and Conformational Research

Spectroscopic techniques are paramount for the unambiguous identification and detailed structural analysis of this compound. medcraveonline.com Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine its three-dimensional structure in solution, while Mass Spectrometry (MS) provides information on its molecular weight and fragmentation patterns. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are useful for functional group identification and monitoring reactions.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed chemical structure and stereochemistry of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the thymine base, the deoxyribose sugar, and the two acetate (B1210297) groups. The chemical shifts of the protons on the sugar ring are particularly sensitive to the sugar pucker conformation (C2'-endo or C3'-endo) and the orientation of the base relative to the sugar (syn or anti). nih.gov The presence of the acetate groups at the 3' and 5' positions would be confirmed by the appearance of singlets corresponding to the methyl protons of the acetyl groups, typically around 2.0-2.2 ppm.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons of the acetate groups would be observed in the downfield region of the spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and between protons and carbons, respectively, further confirming the structure. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about through-space interactions between protons, which is crucial for determining the conformation of the glycosidic bond and the sugar pucker. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 (Thymine) | ~7.5 | s |

| H-1' (Sugar) | ~6.2 | t |

| H-2'a, H-2'b (Sugar) | ~2.3-2.5 | m |

| H-3' (Sugar) | ~5.2 | m |

| H-4' (Sugar) | ~4.3 | m |

| H-5'a, H-5'b (Sugar) | ~4.2-4.4 | m |

| CH₃ (Thymine) | ~1.9 | s |

| CH₃ (3'-acetate) | ~2.1 | s |

| CH₃ (5'-acetate) | ~2.1 | s |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for nucleosides and their derivatives, as it typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. photobiology.com

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the parent ion. A common fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in the separation of the base and the sugar moiety. researchgate.net For this compound, this would lead to the formation of a protonated thymine ion (m/z 127) and a di-acetylated deoxyribose sugar fragment. Further fragmentation of the sugar portion would involve the loss of acetic acid molecules. The precise fragmentation pattern can provide valuable structural information and can be used to differentiate isomers. photobiology.com

Table 3: Expected Key Fragment Ions in the ESI-MS/MS Spectrum of this compound

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 327.1 | Protonated molecular ion |

| [M+Na]⁺ | 349.1 | Sodium adduct |

| [Base+H]⁺ | 127.1 | Protonated thymine base |

| [M+H - CH₃COOH]⁺ | 267.1 | Loss of one acetic acid molecule |

| [M+H - 2(CH₃COOH)]⁺ | 207.1 | Loss of two acetic acid molecules |

| [Sugar - H₂O]⁺ | 201.1 | Di-acetylated sugar fragment with loss of water |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for monitoring the progress of reactions involving this compound, such as its synthesis or deacetylation.

UV-Vis spectroscopy can be used to monitor reactions by observing changes in the electronic absorption spectrum. nih.gov The thymine base in this compound has a characteristic UV absorption maximum. koreascience.kr Any reaction that modifies the chromophore, such as a reaction at the double bond of the thymine ring, will result in a shift in the absorption maximum or a change in the molar absorptivity, which can be monitored over time. nih.govunina.it

IR spectroscopy provides information about the functional groups present in a molecule. The formation of this compound from thymidine can be monitored by observing the appearance of the characteristic strong carbonyl (C=O) stretching vibration of the ester groups from the acetate moieties, typically in the region of 1735-1750 cm⁻¹. koreascience.kr Conversely, the deacetylation of this compound to thymidine can be followed by the disappearance of this ester carbonyl band and the appearance of a broad O-H stretching band from the hydroxyl groups of thymidine.

Table 4: Key IR Absorption Bands for Monitoring Reactions of this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (in starting material, thymidine) | 3300-3500 (broad) | Disappears upon acetylation |

| C=O (ester, in product) | 1735-1750 (strong) | Appears upon acetylation |

| C=O (amide in thymine ring) | ~1690 | Present in both reactant and product |

X-ray Crystallography for Solid-State Structural Investigations

Further investigations into similar modified nucleosides, such as those derived from thymidine epoxides, have also utilized X-ray analysis to elucidate their stereo-structures, including absolute configurations. These studies underscore the power of X-ray crystallography in determining the three-dimensional arrangement of atoms in modified nucleosides, which is crucial for understanding their biological activity and interactions.

Interactive Data Table: Crystallographic Data for a Related Thymidine Derivative

| Parameter | Value |

| Compound | Thymidine 3',5'-diphosphate (in complex with Staphylococcal Nuclease) |

| Rotation about C4'-C5' (γ) | 186 ± 12 degrees (gauche, trans) |

| Rotation about C5'-O5' (β) | 136 ± 10 degrees [(+) anticlinal] |

Hyphenated Techniques for Complex Mixture Analysis in Research

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the analysis of this compound and related compounds in complex biological and chemical matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, have become the cornerstone for the sensitive and specific quantification of nucleosides and their derivatives. These methods are particularly valuable for studying DNA adducts and cellular metabolites. escholarship.org For instance, a robust LC-MS/MS method has been developed for the simultaneous quantification of intracellular nucleoside triphosphates (NTPs) and deoxynucleoside triphosphates (dNTPs), which are structurally related to this compound. nih.gov This approach utilizes a C18 reversed-phase column for separation and an ion trap mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode for detection. nih.gov The high sensitivity of such methods allows for the detection of analytes at concentrations as low as 50 nM. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique employed for the analysis of volatile or derivatized non-volatile compounds. The NIST Chemistry WebBook lists mass spectral data for 3',5'-Diacetylthymidine, indicating its amenability to GC-MS analysis. nist.gov In practice, GC-MS has been used for the comprehensive metabolite profiling of various biological samples, where it can identify a wide range of compounds, including derivatives of nucleosides. magnascientiapub.com The process typically involves separation on a capillary column followed by electron ionization (EI) mass spectrometry for detection and identification based on fragmentation patterns. frontiersin.orgphcogres.com

Interactive Data Table: Hyphenated Techniques for Analysis of Thymidine Derivatives

| Technique | Application | Sample Matrix | Key Findings |

| LC-MS/MS | Quantification of intracellular dNTPs and NTPs | Cell lysates | Enables direct separation and simultaneous quantification of multiple nucleoside triphosphates. nih.gov |

| GC-MS | Metabolite profiling | Biological extracts | Identification of a wide array of metabolites, including nucleoside derivatives, based on retention time and mass spectra. magnascientiapub.com |

| Py-GC-MS | Analysis of precursor compounds | Purified compounds | Characterization of thermal decomposition products. frontiersin.org |

Theoretical and Computational Studies on Thymidine, 3 ,5 Diacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic structure and predict the reactivity of thymidine (B127349), 3',5'-diacetate. These calculations can determine the distribution of electron density, identify the most reactive sites within the molecule, and predict the outcomes of chemical reactions.

The addition of acetate (B1210297) groups at the 3' and 5' positions of the deoxyribose sugar in thymidine modifies its electronic properties. ontosight.ai These protecting groups can influence the molecule's reactivity in synthetic applications by preventing unwanted reactions at the hydroxyl positions, thereby allowing for more controlled synthesis of nucleic acids and their analogs. ontosight.ai

Quantum chemical studies on related nucleoside derivatives have been used to investigate various properties, including:

Conformational preferences: DFT calculations can help determine the most stable three-dimensional arrangements of the molecule.

Reaction mechanisms: By mapping the energy landscape of a reaction, computational methods can elucidate the step-by-step process of chemical transformations. For instance, studies on related systems have explored the mechanisms of cyclization reactions and the effects of different substituents on reaction pathways. acs.org

Spectroscopic properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which aids in the interpretation of experimental spectra.

While specific quantum chemical studies focused solely on thymidine, 3',5'-diacetate are not extensively detailed in the public domain, the principles are well-established. For example, DFT has been used to study substituent effects in various organic reactions, providing insights into how modifications to a molecule's structure, such as the addition of acetate groups, can steer reaction outcomes. acs.org

Table 1: Predicted Reactive Sites of this compound

| Atom/Group | Predicted Reactivity | Rationale |

| Carbonyl Carbons (Acetate) | Electrophilic | The oxygen atoms draw electron density away, making the carbon atoms susceptible to nucleophilic attack. |

| Thymine (B56734) Ring (C5-C6) | Susceptible to addition reactions | The double bond in the thymine ring is a site of potential reactivity, for instance, in dimerization reactions. nih.gov |

| N1-H (Thymine) | Acidic Proton | The proton on the N1 nitrogen of the thymine ring can be removed by a base. |

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts (e.g., reactivity with specific reagents)

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its observed activity. In a non-biological context, this "activity" refers to its reactivity with specific chemical reagents. For this compound, the acetate groups are the key structural features that dictate its reactivity in many synthetic procedures.

The primary role of the 3',5'-diacetate groups is protection of the hydroxyl functions. ontosight.ai This protection is essential in oligonucleotide synthesis, where specific coupling reactions are desired at the phosphodiester backbone without interference from the sugar hydroxyls. ontosight.ai

SAR studies on related nucleoside derivatives have shown that modifications at the 3' and 5' positions can significantly impact their chemical properties and reactivity. For example, the type of acyl group used for protection can influence the stability of the protected nucleoside and the conditions required for its deprotection.

Table 2: Influence of Acetate Groups on Reactivity

| Reagent Type | Expected Reactivity of this compound | Comparison to Unprotected Thymidine |

| Acylating Agents | No reaction at 3' and 5' positions | Unprotected thymidine would be acylated at the 3' and 5' hydroxyl groups. |

| Phosphitylating Agents | No reaction at 3' and 5' positions | Unprotected thymidine would react at the 5'-OH to form a phosphoramidite (B1245037), a key step in oligonucleotide synthesis. |

| Basic Conditions (for deprotection) | Hydrolysis of the acetate esters to regenerate the hydroxyl groups | Not applicable. |

In Silico Modeling of Enzyme-Substrate Interactions (with hypothetical enzymes, not human-specific)

In silico modeling, particularly molecular docking and molecular dynamics simulations, can be used to predict how a molecule like this compound might interact with the active site of an enzyme. While this compound is primarily a synthetic intermediate, exploring its potential interactions with hypothetical enzymes can provide insights into the principles of molecular recognition.

Molecular docking studies involve computationally placing a ligand (in this case, this compound) into the binding site of a protein and scoring the potential binding poses. This can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

For instance, in silico studies on thymidine derivatives have been used to understand their interactions with various enzymes. researchgate.netcu.ac.bd These studies have shown that modifications to the thymidine structure can significantly alter binding affinity and specificity. researchgate.net

When modeling the interaction of this compound with a hypothetical enzyme, one might consider an enzyme with a binding pocket that can accommodate the thymidine core and has residues capable of interacting with the acetate groups.

Table 3: Hypothetical Enzyme-Substrate Interactions for this compound

| Enzyme Active Site Feature | Potential Interaction with this compound | Type of Interaction |

| Hydrophobic Pocket | Accommodation of the thymine ring and acetate methyl groups | Hydrophobic interactions, van der Waals forces |

| Hydrogen Bond Donor (e.g., -NH, -OH) | Interaction with the carbonyl oxygens of the acetate groups | Hydrogen bonding |

| Hydrogen Bond Acceptor (e.g., C=O) | Interaction with the N-H groups of the thymine ring | Hydrogen bonding |

| Aromatic Residue (e.g., Phenylalanine, Tyrosine) | π-π stacking with the thymine ring | π-π stacking |

These computational approaches are valuable for generating hypotheses about molecular interactions that can then be tested experimentally. acs.org They are a cornerstone of modern drug discovery and are increasingly used to understand and engineer enzymes for biocatalysis. acs.org

Future Research Directions and Emerging Paradigms

Integration with Advanced Chemical Synthesis Technologies (e.g., flow chemistry)

The synthesis of nucleoside derivatives, including the acetylation of thymidine (B127349) to form Thymidine, 3',5'-diacetate, is a foundational process in medicinal chemistry and molecular biology. ontosight.airesearchgate.net Traditionally, these syntheses are performed using batch chemistry. However, the future of its synthesis and modification lies in the integration with advanced technologies like flow chemistry.

Flow chemistry offers several advantages over traditional batch methods, including enhanced safety, better reaction control, and potential for automation and scalability. For instance, the transition of potentially hazardous reaction steps, like diazotisation in the synthesis of other nitrogen-rich compounds, to a flow chemistry process has been shown to improve safety and handling for large-scale synthesis. nih.gov Conventional cross-coupling reactions to modify nucleosides can require long reaction times, a challenge that could be mitigated by the rapid heating, mixing, and precise temperature control inherent to flow reactors. acs.org

Future research will likely focus on developing continuous-flow processes for the acetylation of thymidine and subsequent modifications of this compound. The diacetate's role as a protected nucleoside makes it an ideal candidate for multi-step flow syntheses, where it could be generated and then used in a subsequent reaction step without isolation, streamlining the production of complex nucleoside analogs. ontosight.ai This approach would be particularly beneficial for producing libraries of derivatives for screening purposes or for the on-demand synthesis of specific probes.

Role in Next-Generation Chemical Biology Tools and Reagents

This compound serves as a crucial building block for various molecular and chemical biology tools. The acetate (B1210297) groups at the 3' and 5' positions act as protecting groups for the hydroxyl functions, preventing unwanted reactions during the synthesis of more complex molecules like oligonucleotides and molecular probes. ontosight.ai

The development of next-generation chemical biology tools will leverage this protective chemistry to create highly specific and functional reagents.

Metabolic Chemical Probes: Modified nucleosides are used to label and track biological processes in living cells. nih.gov While probes like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are standards for assessing DNA proliferation, the synthesis of novel probes often requires protected precursors. nih.gov this compound is an ideal starting point for synthesizing a new generation of probes with different functionalities, such as those designed to work in organisms that lack certain metabolic enzymes or those equipped with different reporter tags. nih.gov

Site-Specific Acetylation: Research into new nucleoside derivatives for site-specific acetylation of RNA highlights the importance of controlled chemical modification. jst.go.jp Probes designed with catalytic groups can achieve high selectivity for specific hydroxyl groups on RNA. jst.go.jp Future work could involve using this compound as a scaffold to build even more sophisticated tools that can deliver other chemical modifications to specific sites on DNA or RNA, enabling precise editing or labeling of nucleic acids for research purposes.

Enzyme Activity Probes: The acetylation of nucleosides and their interaction with enzymes is a growing area of research. nih.govacs.org this compound and its analogs could be developed into reagents to probe the activity and substrate specificity of enzymes involved in DNA repair and metabolism, such as thymine (B56734) DNA glycosylase. nih.govacs.org

The following table outlines potential next-generation tools derived from this compound.

| Tool Category | Description | Potential Application | Research Finding Reference |

| Organism-Specific Probes | Synthesis of thymidine-based probes that do not require thymidine kinase for activation. | Studying DNA proliferation in organisms like Plasmodium species (malaria parasites). | nih.gov |

| RNA Modification Reagents | Development of oligonucleotide probes containing a modified nucleoside that catalyzes site-specific acetylation of a target RNA molecule. | Probing RNA structure and function within a cell. | jst.go.jp |

| Enzyme Substrate Analogs | Use as a stable, protected nucleoside to study the kinetics and structural requirements of DNA processing enzymes. | Elucidating the mechanisms of enzymes like Thymine DNA Glycosylase. | nih.govacs.org |

Exploration in Materials Science Applications (e.g., polymerization of nucleoside derivatives, non-biomedical)

The unique structure of nucleosides is being increasingly explored for the creation of novel materials with programmed properties. The future for this compound in this field lies in its use as a monomer or a key building block for nucleoside-based polymers and advanced materials for non-biomedical applications.

The ability of nucleobases to form specific hydrogen bonds (e.g., thymine with adenine) offers a route to self-assembling materials. chemicalbook.com By polymerizing derivatives of this compound, it may be possible to create new classes of polymers with unique recognition capabilities. The acetate groups could be used as handles for polymerization or be removed post-polymerization to expose hydroxyl groups for further functionalization.

Potential non-biomedical applications include:

Data Storage: DNA is being investigated as a medium for long-term digital data storage due to its high density and stability. Synthetic polymers based on nucleosides could offer an alternative, potentially more robust, medium.

Smart Materials: Polymers incorporating this compound could be designed to respond to specific stimuli, such as the presence of a complementary adenine-containing molecule, leading to changes in material properties like solubility or conformation.

Specialty Coatings and Films: The unique intermolecular interactions of nucleosides could be harnessed to create thin films and coatings with specific surface properties, such as selective adhesion or recognition.

Interdisciplinary Research with Nanotechnology and Biosensors (non-clinical diagnostic applications)

The integration of nucleoside chemistry with nanotechnology is a rapidly advancing field, with significant implications for the development of highly sensitive biosensors. This compound is positioned to be a key component in the synthesis of the recognition elements—specifically, oligonucleotides—used in these nanotechnological devices for non-clinical applications.

Gold nanoparticles (AuNPs) and other nanomaterials are often functionalized with oligonucleotides to create powerful sensing platforms. acs.org For example, AuNPs modified with specific DNA sequences can be used for the colorimetric detection of target nucleic acids. acs.org The synthesis of these DNA probes often starts with protected nucleosides to build the sequence. This compound is a fundamental precursor for incorporating thymidine into these synthetic oligonucleotides. ontosight.ai

Future non-clinical applications could include:

Environmental Monitoring: Biosensors designed to detect specific DNA or RNA sequences from pathogens or indicator species in water or soil samples.

Food Safety: Nanosensors capable of identifying the DNA of foodborne pathogens like Salmonella or E. coli.

Industrial Process Control: Sensors to monitor for microbial contamination in industrial bioreactors or fermentation processes.

The table below summarizes the role of nucleoside derivatives in emerging sensor technologies.

| Technology | Nanomaterial | Role of Nucleoside Derivative | Application Area | Reference |

| Electrochemical Biosensors | Gold Nanoparticle/Polymer Matrix | Component of the immobilized biomolecule (e.g., oligonucleotide) for target recognition. | Analyte detection. | acs.org |

| Aptasensors | Various Nanomaterials | Building block for the synthesis of aptamers (single-stranded DNA/RNA) that bind to specific targets. | Target molecule detection. | sci-hub.se |

| Optical Nanosensors | Surface Plasmon Resonance (SPR) Chips | Used to synthesize the molecularly imprinted polymer or recognition layer. | Real-time kinetic analysis of molecular binding. | acs.org |

Unexplored Facets in Nucleoside Chemistry and Biochemistry (pure research perspective)

From a pure research standpoint, several facets of this compound chemistry and biochemistry remain largely unexplored. While its role as a protected intermediate is well-established, its own intrinsic chemical and biological properties are less understood.

Stereochemistry and Anomers: Most natural nucleosides exist in the β-configuration. nih.gov However, synthetic α-nucleosides exhibit unique properties, such as forming parallel double-stranded structures and possessing distinct biological activities. nih.gov A fascinating area for future research would be the synthesis and characterization of α-Thymidine, 3',5'-diacetate . Investigating its structural conformation, how it interacts with its β-counterpart, and whether it can be incorporated into novel nucleic acid structures would be a significant contribution to fundamental nucleoside chemistry.

Enzymatic Interactions: The influence of sugar modifications on enzyme kinetics is a key area of biochemistry. acs.org While the effect of N-terminal acetylation on Thymine DNA Glycosylase has been studied, the impact of acetyl groups on the nucleoside substrate itself is not well-defined. acs.org Research could explore how this compound interacts with a range of DNA-modifying enzymes, such as polymerases, kinases, and glycosylases. This could reveal subtle but important aspects of enzyme-substrate recognition and potentially lead to the design of novel enzyme inhibitors.

Unusual Base Pairing and Structures: The exploration of L-nucleosides (the enantiomers of natural D-nucleosides) has opened up new therapeutic possibilities due to their high stability. nih.gov Synthesizing and studying L-Thymidine, 3',5'-diacetate could provide insights into the formation of mirror-image DNA structures (L-DNA) and their potential applications in nanotechnology and diagnostics. nih.gov

These pure research avenues promise to deepen our fundamental understanding of nucleoside chemistry and could uncover new properties and applications for this compound beyond its current utility.

Q & A

Q. How is Thymidine, 3',5'-diacetate synthesized and characterized in laboratory settings?

this compound is synthesized via acetylation of thymidine using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine). A key precursor, brominated thymidine-3',5'-diacetate, can be generated by bromination under controlled conditions (e.g., using N-bromosuccinimide) for isotopic labeling studies . Purification typically involves column chromatography or recrystallization. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing 3' and 5' acetyl groups) and mass spectrometry (MS) for molecular weight validation .

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

The compound should be stored in a desiccator at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the acetyl groups. Handling requires personal protective equipment (gloves, lab coat) and a fume hood due to potential respiratory irritation. Stability tests under physiological conditions (e.g., pH 7.4 buffer at 37°C) should precede in vitro studies to confirm hydrolysis rates .

Q. How does this compound function as a prodrug in DNA synthesis studies?

As a prodrug, the acetyl groups protect thymidine from premature degradation. In vivo, esterases hydrolyze the diacetate to release free thymidine, which is phosphorylated to thymidine triphosphate (dTTP) for incorporation into DNA during replication. This mechanism is critical in studies of DNA repair, where thymidine supplementation compensates for thymidylate synthase inhibition (e.g., in fluoropyrimidine-induced toxicity models) .

Advanced Research Questions

Q. What mechanisms underlie the role of this compound in mitigating DNA damage-induced cellular senescence?

this compound alleviates cellular senescence by bypassing thymidylate synthase to supply dTTP, enabling DNA replication and repair. In fluoropyrimidine-induced hand-foot syndrome (HFS) models, it reduces cGAS-STING pathway activation, which is triggered by cytoplasmic DNA from replication stress. Experimental validation involves measuring senescence markers (e.g., β-galactosidase) and DNA damage response proteins (e.g., γH2AX) in treated vs. untreated cells .

Q. How can isotopic labeling techniques be applied to this compound for metabolic tracing?

Tritium (³H) or carbon-14 (¹⁴C) labeling is achieved by catalytic hydrogenation of brominated precursors using tritium gas or ¹⁴C-acetic anhydride. For example, brominated thymidine-3',5'-diacetate reacts with ³H₂ over palladium catalysts to yield ³H-labeled derivatives. These isotopes enable tracking of thymidine uptake, phosphorylation, and DNA incorporation via autoradiography or liquid scintillation counting .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

Challenges include low analyte concentration, matrix interference, and rapid hydrolysis in biological fluids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., ¹³C-thymidine diacetate) improves specificity. Hydrolysis kinetics must be accounted for during sample preparation (e.g., immediate freezing, protease inhibitors) to avoid artifactual results .

Q. How does the acetyl group configuration influence the pharmacokinetics of this compound?

The 3',5'-diacetyl configuration enhances lipophilicity, improving cell membrane permeability compared to free thymidine. However, esterase activity varies across tissues, affecting hydrolysis rates. Pharmacokinetic studies in rodent models use serial blood sampling coupled with LC-MS to measure plasma half-life and biodistribution. Comparative studies with monoacetylated analogs (e.g., 3'-acetyl vs. 5'-acetyl) clarify structure-activity relationships .

Methodological Considerations

-

Experimental Design for DNA Repair Studies :

Use thymidine-free media to force reliance on exogenous this compound. Combine with thymidylate synthase inhibitors (e.g., 5-fluorouracil) to simulate replication stress. Monitor DNA repair via comet assays or pulse-field gel electrophoresis . -

Data Contradiction Analysis :

Discrepancies in hydrolysis rates across studies may stem from esterase variability in cell lines or animal models. Validate assays using purified esterases (e.g., porcine liver esterase) and include negative controls (e.g., esterase inhibitors like bis-4-nitrophenyl phosphate) . -

Statistical and Computational Tools :

Pair LC-MS/MS data with pharmacokinetic modeling software (e.g., NONMEM) to estimate absorption and metabolism parameters. For isotopic tracing, use compartmental models to quantify dTTP pool dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products